tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate
Overview
Description
tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their mild reaction conditions and high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: Its structural features make it a candidate for the design of new therapeutic agents, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-butyl N-(piperidin-4-yl)carbamate
- tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate is unique due to the presence of both a hydroxymethyl group and a methyl group on the piperidine ring. This structural feature may confer distinct reactivity and binding properties, making it valuable for specific applications in research and industry .
Biological Activity
Tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O3
- Molecular Weight : 244.33 g/mol
- Structure : The compound features a tert-butyl group and a hydroxymethyl-substituted piperidine moiety, which enhances its solubility and biological interactions compared to structurally similar compounds.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in neurodegenerative conditions such as Alzheimer's disease (AD) .
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of AChE, which plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes.
- β-Secretase Inhibition : It has shown potential in inhibiting β-secretase activity, which is involved in the formation of amyloid plaques characteristic of AD .
In Vitro Studies
In vitro studies have assessed the protective effects of this compound against amyloid-beta (Aβ) induced toxicity in astrocytes. These studies revealed:
- Cell Viability : The compound improved cell viability in the presence of Aβ 1-42 by approximately 20%, indicating a protective effect against neurotoxicity .
- Cytokine Production : It reduced tumor necrosis factor-alpha (TNF-α) levels, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative diseases .
In Vivo Studies
In vivo assessments using animal models have provided insights into the bioavailability and efficacy of the compound:
- Scopolamine Model : In models simulating AD, this compound showed moderate effects on reducing Aβ levels but did not achieve statistical significance compared to established treatments like galantamine .
Comparative Analysis
The following table highlights comparisons between this compound and similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl (4-methylpiperidin-4-yl)carbamate | C12H23N2O2 | Lacks hydroxymethyl group; simpler structure |
Tert-butyl methyl(piperidin-4-yl)carbamate | C12H24N2O2 | Methyl instead of hydroxymethyl; different biological activity |
M4 Compound (related structure) | C16H26N2O3 | Exhibits dual inhibition of β-secretase and AChE; potential for AD treatment |
The presence of the hydroxymethyl group in this compound is crucial for enhancing solubility and possibly improving binding affinity to biological targets compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)13-12(9-15)5-7-14(4)8-6-12/h15H,5-9H2,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNENCTWMYITKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127052 | |
Record name | Carbamic acid, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-32-9 | |
Record name | Carbamic acid, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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